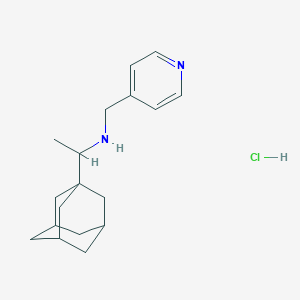

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride

Vue d'ensemble

Description

(1-Adamantan-1-yl-ethyl)-pyridin-4-ylmethyl-amine hydrochloride , also known by its chemical formula C18H27ClN2 , is a compound used primarily for proteomics research . It falls within the category of biochemicals and is intended solely for research purposes, not for diagnostic or therapeutic use . The molecular weight of this compound is approximately 306.87 g/mol .

Molecular Structure Analysis

The molecular formula C18H27ClN2 provides insights into the composition of this compound. The structure likely involves an adamantane moiety (a rigid, cage-like hydrocarbon) linked to an ethyl group and a pyridine ring . The amine group is also present, and the compound exists as a hydrochloride salt .

Applications De Recherche Scientifique

Catalytic Applications

Adamantane derivatives, including compounds related to (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride, have been explored for their catalytic properties in selective hydroxylation reactions. For instance, diiron(III) complexes with tridentate 3N ligands, which include adamantane-based structures, demonstrate significant catalytic efficiency in the hydroxylation of alkanes, such as cyclohexane and adamantane, using m-chloroperbenzoic acid as the oxidant. These complexes exhibit high selectivity for alcohol over ketone production and demonstrate considerable total turnover numbers (TTNs) in these reactions (Sankaralingam & Palaniandavar, 2014).

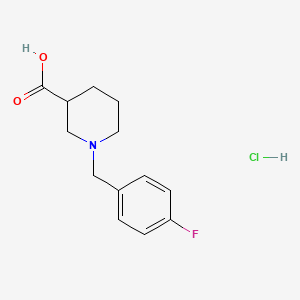

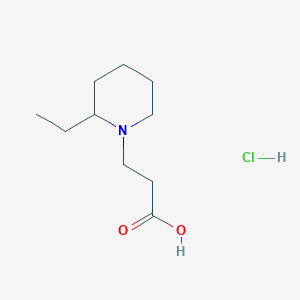

Synthesis of Piperidines

The synthesis of substituted piperidines is another area where adamantane derivatives, such as (1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride, find application. Research has demonstrated that quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides can be effectively reduced and hydroarylated to afford phenylpiperidines with specific spatial orientations of the phenyl substituent. These processes are crucial for developing compounds with potential pharmacological applications (Shadrikova et al., 2016).

Antibacterial Activity

Adamantane derivatives also exhibit promising antibacterial properties. For instance, bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride has been synthesized and assessed for its antibacterial activity. This research indicates the potential of adamantane-based compounds in contributing to the development of new antibacterial agents, highlighting their importance in medicinal chemistry and pharmacology (Krylov et al., 2016).

Mécanisme D'action

Target of Action

It is known that adamantane derivatives, such as rimantadine, have antiviral activity . They suppress the early stage of specific replication from the penetration of the virus into the cell to the initial DNA transcription .

Mode of Action

It is hypothesized that the presence of two adamantane moieties could be responsible for its antibacterial activity . This is because adamantane derivatives are known to have a broad spectrum of biological activity .

Biochemical Pathways

It is known that adamantane derivatives can interfere with viral replication processes .

Result of Action

It is known that adamantane derivatives can have antiviral and antibacterial effects .

Propriétés

IUPAC Name |

1-(1-adamantyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2.ClH/c1-13(20-12-14-2-4-19-5-3-14)18-9-15-6-16(10-18)8-17(7-15)11-18;/h2-5,13,15-17,20H,6-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJVABNILOXILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=NC=C4.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Adamantan-1-YL-ethyl)-pyridin-4-ylmethyl-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

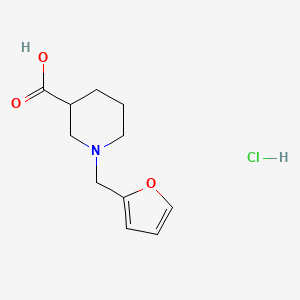

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)

![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/structure/B3088435.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)

![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3088444.png)